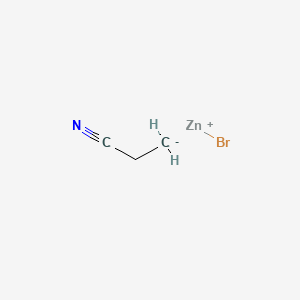

Bromozinc(1+);propanenitrile

Beschreibung

Bromozinc(1+);propanenitrile is an organozinc compound featuring a zinc cation in the +1 oxidation state coordinated with a bromide ion and a propanenitrile (CH₃CH₂CN) ligand. The zinc(1+) oxidation state is less common than zinc(2+), which influences its coordination geometry and reactivity . Propanenitrile, a nitrile-containing organic moiety, introduces polar functionality, enabling participation in nucleophilic additions, substitutions, and coordination chemistry . The compound is primarily used in industrial synthesis, though specific applications are proprietary or understudied .

Eigenschaften

IUPAC Name |

bromozinc(1+);propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N.BrH.Zn/c1-2-3-4;;/h1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREYONULNRWHIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399399 | |

| Record name | 2-Cyanoethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-26-3 | |

| Record name | 2-Cyanoethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Reaction of 2-Cyanoethyl Bromide with Zinc Metal

- Procedure:

- 2-Cyanoethyl bromide is reacted with activated zinc metal in an anhydrous solvent such as tetrahydrofuran (THF).

- The reaction is carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture or oxygen from decomposing the organozinc reagent.

- The mixture is stirred until the zinc inserts into the carbon-bromine bond, forming bromozinc(1+);propanenitrile.

- Reaction Conditions:

- Temperature: Typically ambient to slightly elevated temperatures.

- Solvent: Anhydrous THF is preferred due to its ability to solubilize both reactants and stabilize the organozinc species.

- Outcome:

Coordination Complex Formation via Zinc(II) Bromide and Propanenitrile

- Alternative Method:

- Zinc(II) bromide is reacted with propanenitrile under strictly anhydrous conditions.

- This reaction involves the displacement of bromide ions by the nitrile ligand, forming a coordination complex identified as bromozinc(1+);propanenitrile.

- Characterization:

- The compound formed is characterized by spectroscopic methods such as NMR, IR, and elemental analysis to confirm the coordination environment and purity.

- Significance:

- This method highlights the formation of a coordination complex rather than a direct organozinc insertion, which may influence reactivity and selectivity in downstream reactions.

Detailed Research Findings and Analysis

- Key Observations:

- Both methods require strict exclusion of moisture and oxygen.

- The direct reaction with zinc metal is the most common and practical method for preparing bromozinc(1+);propanenitrile.

- Coordination complex formation offers insight into the bonding and structure but may have different reactivity profiles.

- The organozinc compound is typically handled as a solution to maintain stability and facilitate use in organic synthesis.

Comparison with Related Compounds

Bromozinc(1+);propanenitrile is part of a family of bromozinc organonitrile compounds differing by the length of the alkyl chain attached to the nitrile group:

| Compound Name | Molecular Formula | Carbon Chain Length | Unique Features |

|---|---|---|---|

| Bromozinc(1+);propanenitrile | C3H4BrNZn | 3 | Standard reactivity; widely used |

| Bromozinc(1+);butanenitrile | C4H6BrNZn | 4 | Longer chain; altered selectivity |

| Bromozinc(1+);pentanenitrile | C5H8BrNZn | 5 | Increased chain length; different kinetics |

| Bromozinc(1+);hexanenitrile | C6H10BrNZn | 6 | Further increased chain length; unique synthetic routes |

The chain length affects the compound's reactivity and selectivity in synthetic applications, with bromozinc(1+);propanenitrile being preferred for precise control in many reactions.

Wissenschaftliche Forschungsanwendungen

Bromozinc(1+);propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of new drugs and therapeutic agents.

Industry: Bromozinc(1+);propanenitrile is used in the production of fine chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of Bromozinc(1+);propanenitrile involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Bromozinc Compounds

Structural and Functional Differences

Key structural variations among bromozinc(1+) compounds arise from the organic ligands attached. Below is a comparative analysis:

Table 1: Comparative Properties of Bromozinc(1+) Compounds

*Note: Bromozinc(1+) is listed under CAS 23732-82-3, while the propanenitrile derivative’s full CAS is inferred from structural analogs .

Reactivity and Stability

- Nitrile Influence: Bromozinc(1+) 4-cyanobutan-1-ide and propanenitrile derivatives exhibit enhanced reactivity due to the nitrile group, which participates in nucleophilic reactions. The longer carbon chain in 4-cyanobutan-1-ide may improve solubility in non-polar solvents compared to propanenitrile .

- Steric Effects : Bromozinc(1+) 2-methanidylpropane’s branched alkyl group reduces accessibility to the zinc center, lowering catalytic activity compared to linear analogs .

- Oxidation State : Zinc(1+) in these compounds contrasts with conventional zinc(2+) complexes, leading to unique coordination modes (e.g., linear or trigonal geometries) and reduced Lewis acidity .

Environmental and Health Considerations

Biologische Aktivität

Bromozinc(1+);propanenitrile (C3H4BrNZn) is a coordination compound that has garnered interest in synthetic organic chemistry, particularly due to its potential applications in the synthesis of biologically active molecules. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Bromozinc(1+);propanenitrile is synthesized through the reaction of zinc(II) bromide with propanenitrile under anhydrous conditions. The process involves the displacement of a bromide ion by the nitrile ligand, forming a coordination complex. This compound is recognized for its versatility as a reagent in organic synthesis, particularly in cross-coupling reactions essential for forming carbon-carbon bonds.

Biological Activity Overview

While specific biological activities of bromozinc(1+);propanenitrile are not extensively documented, its role in synthesizing biologically active molecules suggests potential biological relevance. The compound serves as an intermediate in developing therapeutic agents and may contribute to various biological activities through derivatives formed from it.

Potential Applications in Medicine and Agriculture

- Pharmaceuticals : Bromozinc(1+);propanenitrile is utilized in synthesizing drugs and therapeutic agents. Its ability to facilitate reactions that form complex organic structures makes it valuable in drug development.

- Agrochemicals : The compound also finds application in creating agrochemicals, potentially influencing plant growth or pest resistance through synthesized derivatives.

The mechanism by which bromozinc(1+);propanenitrile exerts its effects is primarily through its reactivity as a catalyst in chemical reactions. It participates in nucleophilic substitution and reduction reactions, which are fundamental in organic synthesis. Understanding these interactions can help predict reaction outcomes and optimize conditions for desired product formation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of bromozinc(1+);propanenitrile, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bromozinc(1+);butanenitrile | C4H6BrNZn | Longer carbon chain; different reactivity |

| Bromozinc(1+);pentanenitrile | C5H8BrNZn | Increased carbon chain length; altered selectivity |

| Bromozinc(1+);hexanenitrile | C6H10BrNZn | Further increased chain length; unique synthetic routes |

Bromozinc(1+);propanenitrile's specific chain length and reactivity profile allow for distinct reactivity compared to its analogs with longer carbon chains, making it particularly useful in applications requiring precise control over reaction outcomes.

Synthesis and Characterization

Research has demonstrated that bromozinc(1+);propanenitrile can effectively facilitate cross-coupling reactions necessary for synthesizing complex organic molecules. For example, studies have shown that it can react with various electrophiles under controlled conditions to yield significant products relevant to pharmaceutical chemistry.

Q & A

Q. What are the established synthetic routes for Bromozinc(1+);propanenitrile, and how do reaction conditions influence yield?

Bromozinc(1+);propanenitrile is typically synthesized via organometallic reactions, such as the insertion of zinc into carbon-bromine bonds in halogenated propanenitrile precursors. Key steps include:

- Halogen-Zinc Exchange : Reacting brominated propanenitrile derivatives (e.g., 3-bromopropanenitrile) with zinc metal or organozinc reagents in anhydrous tetrahydrofuran (THF) under inert atmospheres .

- Solvent Optimization : THF is preferred due to its ability to stabilize reactive intermediates, but ethers like 2-MeTHF may enhance reaction kinetics .

- Temperature Control : Reactions are conducted at low temperatures (−10°C to 0°C) to minimize side reactions, such as premature decomposition or polymerization . Yield optimization requires precise stoichiometry and exclusion of moisture/oxygen.

Q. What spectroscopic and crystallographic methods are critical for characterizing Bromozinc(1+);propanenitrile?

- NMR Spectroscopy : H and C NMR confirm the presence of the propanenitrile backbone and zinc coordination. For example, the nitrile group’s C signal appears at ~115–120 ppm, while zinc-induced deshielding shifts aromatic proton signals .

- X-ray Crystallography : Resolves the tetrahedral geometry around the zinc center and intermolecular interactions (e.g., C–H···N hydrogen bonds in crystalline phases) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHBrNZn has a theoretical MW of 213.38 g/mol) .

Q. How does the stability of Bromozinc(1+);propanenitrile vary under different storage conditions?

- Moisture Sensitivity : Rapid hydrolysis occurs in aqueous environments, forming zinc hydroxide and propanenitrile byproducts. Store under argon in resealable, moisture-free containers .

- Temperature : Degrades above 25°C; long-term storage at −20°C preserves reactivity .

- Solvent Stability : THF solutions remain stable for weeks at −20°C but polymerize in polar aprotic solvents like DMF .

Advanced Research Questions

Q. What mechanistic role does the zinc center play in cross-coupling reactions involving Bromozinc(1+);propanenitrile?

The zinc center acts as a Lewis acid, polarizing carbon-halogen bonds and facilitating transmetallation in Suzuki-Miyaura or Negishi couplings. Key steps include:

- Transmetallation : Transfer of the propanenitrile-zinc moiety to palladium or nickel catalysts, forming metal-cyanopropyl intermediates .

- Electronic Effects : The electron-withdrawing nitrile group enhances the electrophilicity of the zinc-bound carbon, accelerating oxidative addition . Contradictory reactivity data (e.g., variable coupling efficiency) may arise from competing side reactions, such as β-hydride elimination, which can be mitigated by ligand design (e.g., bulky phosphines) .

Q. How do structural modifications (e.g., halogen substitution) alter the reactivity of Bromozinc(1+);propanenitrile compared to analogs?

Comparative studies with chloro- or iodo-zinc propanenitrile derivatives reveal:

- Reactivity Trends : Bromine’s moderate electronegativity balances bond stability and reactivity, whereas chlorine reduces transmetallation rates, and iodine increases steric hindrance .

- Biological Activity : Fluorinated analogs (e.g., 3-(4-fluorophenoxy)propanenitrile) exhibit enhanced lipophilicity, improving membrane permeability in drug discovery assays .

| Substituent | Reactivity (vs. Bromine) | Biological Activity |

|---|---|---|

| Chlorine | Lower | Moderate enzyme inhibition |

| Fluorine | Higher | Enhanced lipophilicity |

| Iodine | Similar | Antimicrobial potential |

Q. How can researchers resolve contradictory data in catalytic applications of Bromozinc(1+);propanenitrile?

Contradictions (e.g., inconsistent yields in cross-coupling) require systematic troubleshooting:

- Purity Analysis : Verify reagent purity via GC-MS or HPLC to exclude moisture-induced decomposition .

- Catalyst Screening : Test palladium/phosphine ligand combinations (e.g., Pd(OAc) with XPhos) to optimize turnover .

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates or side products .

Q. What are the emerging applications of Bromozinc(1+);propanenitrile in medicinal chemistry?

- Drug Scaffold Synthesis : Serves as a building block for ivabradine analogs, targeting ion channels in cardiovascular therapies .

- Boron-Neutron Capture Therapy (BNCT) : Zinc-cyanopropyl intermediates enable boron-rich compound synthesis for cancer treatment .

- Toxicity Mitigation : Structural analogs with reduced electrophilicity (e.g., ethoxy-substituted derivatives) lower acute toxicity risks .

Methodological Guidelines

- Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame hypotheses, e.g., “How does solvent polarity affect zinc-mediated coupling efficiency?” .

- Data Interpretation : Cross-validate spectroscopic results with computational methods (e.g., DFT calculations for NMR chemical shift prediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.